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Molybdenum;sulfane

Cat. No.: B12293726
M. Wt: 130.03 g/mol
InChI Key: QYSJWHFJGCFRDE-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Research

The history of molybdenum-sulfur chemistry is intrinsically linked to the mineral molybdenite, the most abundant molybdenum-containing mineral. imoa.info In ancient times, molybdenite (MoS₂) was often confused with lead or graphite (B72142) due to its lead-like appearance and lubricating properties. imoa.infonoahchemicals.com It wasn't until 1768 that the Swedish scientist Carl Wilhelm Scheele identified molybdenite as a sulfide (B99878) compound of a new, then-unidentified element. imoa.info Subsequently, in 1782, Peter Jacob Hjelm isolated the metallic element and named it molybdenum. imoa.info

For much of the 19th century, molybdenum and its compounds remained largely a laboratory curiosity. imoa.info However, the late 19th and early 20th centuries saw a surge in interest, particularly with the discovery that molybdenum could be used as an effective alloying agent in steel, often as a substitute for tungsten. imoa.infonoahchemicals.com This became especially critical during World War I, when tungsten shortages spurred the development of molybdenum-containing alloys for armor plating and other military applications. imoa.info

The mid-20th century marked a pivotal moment for molybdenum-sulfur compounds in their own right, particularly molybdenum disulfide (MoS₂). In 1946, the United States National Advisory Committee for Aeronautics (the precursor to NASA) began investigating MoS₂ for aerospace applications, leading to its use in spacecraft, such as the extendible legs of the Apollo Lunar Module. acs.org This research highlighted the exceptional properties of MoS₂ as a solid lubricant, especially in extreme environments like high vacuum and high temperatures where traditional liquid lubricants fail. acs.orgnanografi.com

Scope and Relevance of Molybdenum-Sulfur Compounds in Contemporary Chemistry

The significance of molybdenum-sulfur compounds in modern chemistry is vast and continues to expand. While molybdenum disulfide remains a cornerstone of solid lubrication technology, its applications have diversified significantly with the advent of nanotechnology. rsc.orgasianpubs.org The layered, two-dimensional structure of MoS₂ allows it to be exfoliated into single or few-layer sheets, creating materials with remarkable electronic and optical properties. nanografi.comresearchgate.net This has positioned 2D-MoS₂ as a promising candidate for next-generation electronics, including transistors, photodetectors, and flexible electronic devices. noahchemicals.comresearchgate.net

Beyond MoS₂, the field encompasses a broad range of other molybdenum-sulfur species, including:

Thiomolybdates: These are anions with the general formula [MoS₄]²⁻, which serve as versatile building blocks for more complex structures and have applications in catalysis and as reagents in synthetic chemistry. imoa.inforesearchgate.net

Molybdenum-Sulfur Clusters: These are discrete molecular assemblies containing multiple molybdenum and sulfur atoms, such as [Mo₃S₄]⁴⁺ and [Mo₃S₁₃]²⁻. berkeley.edunih.govacs.org These clusters are of great interest for their catalytic activity, particularly in the hydrogen evolution reaction (HER), a key process for producing clean hydrogen fuel. berkeley.edunih.gov

Molybdenum Polysulfides: These are amorphous materials with extended polysulfide chains linked by molybdenum. They have shown promise as high-capacity electrode materials for lithium-ion batteries. acs.orgosti.gov

The contemporary relevance of molybdenum-sulfur chemistry is driven by its central role in addressing key technological challenges. In the energy sector, these compounds are crucial for developing advanced catalysts for hydrodesulfurization in the petrochemical industry, as well as for electrochemical energy storage and conversion. researchgate.netresearchgate.net In electronics, the unique semiconducting properties of 2D MoS₂ are being harnessed to create novel devices. researchgate.net Furthermore, the study of molybdenum-sulfur systems continues to provide fundamental insights into catalysis, materials science, and coordination chemistry.

Below is a table summarizing some key molybdenum-sulfur compounds and their primary areas of application.

Compound ClassExample FormulaKey Applications
Molybdenum DisulfideMoS₂Solid lubrication, 2D electronics, catalysis
Thiomolybdates(NH₄)₂MoS₄Precursors for catalysts, synthetic reagents
Molybdenum-Sulfur Clusters[Mo₃S₁₃]²⁻Electrocatalysis (Hydrogen Evolution Reaction)
Molybdenum PolysulfidesMoSₓ (x > 2)High-capacity battery electrodes

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MoS B12293726 Molybdenum;sulfane

Properties

Molecular Formula

H2MoS

Molecular Weight

130.03 g/mol

IUPAC Name

molybdenum;sulfane

InChI

InChI=1S/Mo.H2S/h;1H2

InChI Key

QYSJWHFJGCFRDE-UHFFFAOYSA-N

Canonical SMILES

S.[Mo]

Origin of Product

United States

Structural Chemistry and Crystallography of Molybdenum Sulfur Compounds

Polytypism and Polymorphism in Molybdenum Disulfide (MoS₂)

Polytypism in MoS₂ refers to the existence of different crystal structures that differ only in the stacking sequence of identical layers. Polymorphism, in a broader sense, can also encompass variations in coordination or symmetry. MoS₂ exhibits several polytypes, with the most commonly studied being 2H, 3R, and 1T.

2H-MoS₂ : This is the most thermodynamically stable and naturally occurring polytype of molybdenum disulfide, found in the mineral molybdenite. It crystallizes in a hexagonal structure (space group P6₃/mmc) wikipedia.orgnih.gov. In the 2H polytype, each molybdenum atom is coordinated by six sulfur atoms in a trigonal prismatic arrangement wikipedia.orgnih.govresearchgate.netnih.govaip.org. The stacking sequence of the S-Mo-S layers is ABA BaB, leading to two layers per unit cell along the c-axis nih.govnih.govrsc.org. This polytype is a semiconductor with an indirect band gap of approximately 1.23 eV in bulk form wikipedia.org.

3R-MoS₂ : This polytype also features a trigonal prismatic coordination for molybdenum atoms but differs from 2H-MoS₂ in its stacking sequence, which is AbA BcB CaC, resulting in three layers per unit cell along the c-axis nih.govnih.govrsc.org. It crystallizes in a rhombohedral structure (space group R3m) wikipedia.orgnih.gov. While its structural parameters are similar to 2H-MoS₂, it exhibits slightly different electronic and optical properties due to the altered stacking order rsc.org.

1T-MoS₂ : This polytype is metastable and can be synthesized, often through intercalation of alkali metals into 2H-MoS₂ followed by oxidation rsc.org. It crystallizes in a trigonal structure (space group P3̅m1) nih.gov. A key distinction of the 1T polytype is the octahedral coordination of molybdenum atoms by sulfur atoms nih.govresearchgate.netnih.gov. The stacking sequence is ABC, with each unit cell containing one layer nih.govnih.gov. The 1T phase is generally metallic and exhibits different electronic properties compared to the semiconducting 2H and 3R phases wikipedia.orgmemphis.eduaip.org. It is also known to be hydrophilic mdpi.com.

The interconversion between these polytypes, particularly between the semiconducting 2H and the metallic 1T phases, is a subject of significant research interest. These phase transitions can be induced by various external stimuli, including temperature, pressure, electron irradiation, chemical intercalation, and defect engineering memphis.eduaip.orgmdpi.comresearchgate.net. For instance, annealing at temperatures above 70–100 °C can drive the metastable 1T phase to transform into the more stable 2H form nih.govmemphis.edu. Mechanical loading, such as nanoindentation or uniaxial compression, has also been shown to induce phase transitions in single-layer MoS₂ mdpi.com. The 1T′ phase, a distorted version of the 1T phase, is also recognized and can undergo transitions to the 2H phase nih.govaip.org.

Coordination Environments and Geometries in Molybdenum-Sulfur Species

The coordination geometry around the molybdenum atom is a defining characteristic of MoS₂ polytypes and other molybdenum-sulfur compounds.

Trigonal Prismatic Coordination : In the stable 2H and 3R polytypes of MoS₂, each molybdenum atom is surrounded by six sulfur atoms arranged at the vertices of a trigonal prism wikipedia.orgnih.govresearchgate.netnih.govaip.org. This geometry is common in d⁰, d¹, and d² transition metal complexes with covalently bound ligands wikipedia.orgcdnsciencepub.com. The Mo-S bond lengths in bulk 2H-MoS₂ are approximately 2.41 Å rsc.org.

Octahedral Coordination : In the metastable 1T polytype, the molybdenum atoms are coordinated by six sulfur atoms in an octahedral geometry nih.govresearchgate.netnih.gov. This coordination arises from a different stacking sequence and electronic configuration compared to the trigonal prismatic arrangement. In some molybdenum-sulfur complexes, such as binuclear sulfur-bridged molybdenum-polycarboxylate complexes, molybdenum (V) atoms can also adopt a distorted octahedral arrangement nih.gov.

Layered Architectures and Interlayer Interactions in Molybdenum Sulfides

Molybdenum disulfide possesses a characteristic layered structure, consisting of S-Mo-S sandwiches wikipedia.orgrsc.orgacademie-sciences.fr. Within each S-Mo-S layer, molybdenum atoms are covalently bonded to six sulfur atoms, forming a two-dimensional sheet. These sheets are stacked upon each other, with weak van der Waals forces (vdW) acting between adjacent layers rsc.orgacademie-sciences.frresearchgate.net. The interlayer distance in bulk MoS₂ is approximately 3.49 Å rsc.org.

Synthetic Methodologies for Molybdenum Sulfur Chemical Compounds

Bulk Synthesis Routes for Molybdenum Sulfides

Bulk synthesis methods are traditional approaches aimed at producing large quantities of molybdenum sulfides, often in polycrystalline form. These methods typically involve high-energy processes to induce reactions between molybdenum and sulfur precursors.

High-Temperature Solid-State Reactions

High-temperature solid-state reaction is a conventional and straightforward method for synthesizing crystalline molybdenum sulfides. This technique involves the direct reaction of elemental molybdenum with sulfur at elevated temperatures. academie-sciences.fr The reaction is typically carried out in a sealed and evacuated quartz tube to prevent oxidation. academie-sciences.fr

The fundamental reaction proceeds as molybdenum and sulfur react between 500 and 650 °C. academie-sciences.fr For instance, crystalline MoS₂ powders have been successfully prepared through self-propagating high-temperature synthesis, which utilizes a highly exothermic reaction to sustain the synthesis process. academie-sciences.fr Another approach involves a two-step process where ammonium molybdate (B1676688) is first decomposed to molybdenum trioxide (MoO₃), which is then reduced by sulfur powder at elevated temperatures. For example, (NH₄)₂Mo₂O₇ can be decomposed at 400 °C, followed by a reaction with sulfur at 650 °C to form MoS₂ nanosheets. researchgate.net

Molybdenum PrecursorSulfur SourceReaction Temperature (°C)ProductReference
Molybdenum (elemental)Sulfur (elemental)500 - 650Crystalline MoS₂ academie-sciences.fr
(NH₄)₂Mo₂O₇Sulfur (elemental)400 (decomposition), 650 (sulfidation)MoS₂ nanosheets researchgate.net
MoO₃H₂S in H₂/N₂ stream~850Inorganic Fullerene-like MoS₂ chalcogen.ro
MoO₃ nanobeltsSulfur (elemental)850MoS₂ nanotubes and fullerene-like nanoparticles chalcogen.ro

Thermal Decomposition Methods

Thermal decomposition involves heating a single-source precursor containing both molybdenum and sulfur, or a mixture of precursors, in an inert or reducing atmosphere to produce molybdenum sulfides. This method is advantageous for producing materials with high surface areas and can be performed at relatively lower temperatures compared to direct solid-state reactions.

A common precursor for this method is ammonium tetrathiomolybdate ((NH₄)₂MoS₄). Its thermal decomposition under a nitrogen flow or in a reducing atmosphere of hydrogen leads to the formation of MoS₂. acs.org The properties of the resulting MoS₂ can be influenced by the decomposition temperature and the atmosphere. For example, the reductive thermal decomposition of ammonium tetrathiomolybdate at a fixed temperature of 653 K, with varying decomposition times and H₂ pressures, has been shown to strongly influence the textural and catalytic properties of the resulting MoS₂. researchgate.net

Another precursor is molybdenum trisulfide (MoS₃). The thermal decomposition of MoS₃ in an inert medium, such as nitrogen, results in the formation of molybdenum disulfide, which is stable up to 1275 K. osti.gov When heated in air, the transformation of MoS₃ to molybdenum trioxide (MoO₃) occurs through the formation of amorphous and crystalline disulfide, and partially molybdenum dioxide. osti.gov

PrecursorAtmosphereTemperature (K)Product(s)Reference
Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)Nitrogen or Hydrogen573 - 873MoS₂ acs.org
Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)Hydrogen653MoS₂ researchgate.net
Molybdenum trisulfide (MoS₃)Inert (Nitrogen)up to 1275MoS₂ osti.gov
Molybdenum trisulfide (MoS₃)AirElevatedMoO₃, amorphous/crystalline MoS₂, MoO₂ osti.gov

Solution-Phase Synthesis of Nanostructured Molybdenum-Sulfur Materials

Solution-phase synthesis methods offer excellent control over the size, shape, and dimensionality of molybdenum-sulfur nanomaterials. These techniques are generally carried out at lower temperatures compared to bulk synthesis routes and allow for the production of a wide variety of nanostructures.

Hydrothermal and Solvothermal Techniques

Hydrothermal and solvothermal methods are widely used for the synthesis of nanostructured MoS₂. researchgate.net These techniques involve a chemical reaction in a closed system, typically a Teflon-lined stainless-steel autoclave, where the solvent is water (hydrothermal) or an organic solvent (solvothermal) and is heated above its boiling point to create high pressure. researchgate.net These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline nanomaterials.

A variety of molybdenum and sulfur precursors can be used. Common molybdenum sources include sodium molybdate (Na₂MoO₄) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), while sulfur sources can be thiourea ((NH₂)₂CS), thioacetamide (CH₃CSNH₂), or elemental sulfur. chalcogen.roirjet.net The morphology of the resulting MoS₂ nanostructures, such as nanospheres, nanoflowers, nanorods, and nanosheets, can be controlled by adjusting reaction parameters like temperature, time, pressure, precursor concentration, and the use of additives or surfactants. chalcogen.roirjet.net For instance, MoS₂ nanorods with mean diameters of 20–50 nm and lengths of 400–500 nm have been synthesized via a hydrothermal method using silicontungstic acid as an additive. researchgate.net In another study, varying the sulfur precursor (thiourea, thioacetamide, sulfur) in a hydrothermal synthesis at 180 °C for 24 hours resulted in morphologies ranging from tube-like spheres to clusters of threads and spongy cotton-like structures. irjet.net

Molybdenum PrecursorSulfur PrecursorSolvent/MethodTemperature (°C)Time (h)Resulting MorphologyReference
Na₂MoO₄ThioureaWater (Hydrothermal)18024Tube-like spheres irjet.net
Na₂MoO₄ThioacetamideWater (Hydrothermal)18024Clusters of spongy cotton irjet.net
Na₂MoO₄SulfurWater (Hydrothermal)18024Clusters of threads irjet.net
(NH₄)₆Mo₇O₂₄·4H₂ONaS₂·9H₂OWater (Hydrothermal)200-Flower-like balls and planks (pressure dependent) chalcogen.ro
MoO₃Na₂S·9H₂OWater (Hydrothermal)200 - 320-Amorphous nanospheres to crystalline nanoflowers irjet.net

Wet Chemical and Liquid Precipitation Methods

Wet chemical and liquid precipitation methods are versatile and scalable approaches for synthesizing molybdenum sulfide (B99878) nanoparticles. nih.gov These methods involve the reaction of soluble precursors in a liquid medium to form an insoluble product, which then precipitates out of the solution. The size and properties of the resulting nanoparticles can be controlled by manipulating factors such as precursor concentration, temperature, pH, and the presence of capping agents or surfactants. mdpi.com

A common approach is the reaction between an aqueous solution of a molybdenum salt, such as ammonium heptamolybdate tetrahydrate, and a sulfur source like ammonium sulfide. nih.gov Citric acid can be used as a reducing agent in this reaction. nih.gov This method has been successfully employed in impinging jet reactors to produce MoS₂ nanoparticles, which can also be precipitated directly onto carbon nanomaterials to form hybrid structures. nih.gov Another example is the quick homogeneous precipitation method, where molybdenum sulfide nanoparticles are prepared by the reaction between Na₂MoO₄ and CH₃CSNH₂ in the presence of sulfuric acid at 80 °C. This initially produces amorphous MoS₃ nanoparticles with an average size of 40 nm, which can then be calcined under a hydrogen gas flow to form MoS₂ nanoparticles of a similar size. researchgate.net

A room-temperature synthesis of nanocrystalline MoS₂ has also been demonstrated at a liquid-liquid interface by decomposing a molecular precursor, tetrakis(N,N-diethyldithiocarbamato) molybdenum(IV), in an organic solvent. acs.org

Molybdenum PrecursorSulfur PrecursorMethodTemperature (°C)Resulting Particle SizeReference
(NH₄)₆Mo₇O₂₄∙4H₂O(NH₄)₂SWet chemical synthesis in impinging jet reactor90Micrometer-sized agglomerates of nanoparticles nih.gov
Na₂MoO₄CH₃CSNH₂Quick homogeneous precipitation80~40 nm (amorphous MoS₃), ~40 nm (crystalline MoS₂ after calcination) researchgate.net
Tetrakis(N,N-diethyldithiocarbamato) molybdenum(IV)(self-sourced)Liquid-liquid interface decompositionRoom TemperatureNanocrystalline flakes acs.org
Mo(CO)₆SulfurChemical solution reaction in p-xylene14010-30 nm researchgate.net

Controlled Aggregation Approaches

Controlled aggregation approaches aim to construct specific nanostructures by directing the assembly of smaller building blocks. A notable example is the use of [Mo₃S₁₃]²⁻ clusters as precursors to build three-dimensional amorphous MoSₓ nanosheets. mdpi.com This strategy involves optimized hydrothermal and solvent evaporation-induced self-assembly. mdpi.com

The process begins with a hydrothermal step that encourages the rapid nucleation of metastable thiomolybdate clusters. This is followed by a solvent evaporation-induced self-assembly stage. This method is designed to favor kinetic trapping over thermodynamic equilibrium, resulting in a highly disordered, amorphous lamellar structure with preserved [Mo₃S₁₃]²⁻ units and engineered interlayer dislocations. mdpi.com This controlled assembly of pre-formed clusters allows for the creation of materials with a high density of active sites. mdpi.com

Another approach involves cation exchange reactions to create complex heteronanostructures. For instance, molybdenum disulfide has been used to induce phase control in the synthesis of multidimensional Co₃S₄-MoS₂ heteronanostructures via cation exchange from parent Cu₁.₉₄S-MoS₂ heteronanostructures. nih.gov This demonstrates how the presence of one material can guide the structural formation of another during a controlled chemical transformation. nih.gov

Vapor-Phase Deposition and Thin Film Growth of Molybdenum Sulfides

Vapor-phase deposition techniques are fundamental for the synthesis of high-quality, large-area thin films of molybdenum sulfides, particularly molybdenum disulfide (MoS₂), which is crucial for applications in electronics and catalysis. These "bottom-up" methods offer precise control over film thickness, uniformity, and crystalline quality, which are often challenging to achieve with "top-down" exfoliation methods. rsc.org

Chemical Vapor Deposition (CVD) is a widely adopted, scalable method for producing atomically thin layers of molybdenum disulfide. nih.gov The fundamental principle of CVD involves the delivery of molybdenum- and sulfur-containing precursors in a gaseous state onto a heated substrate. nih.gov On the hot surface, these precursors react to form MoS₂ which then deposits as a thin film. nih.gov

The synthesis of MoS₂ films via CVD is highly sensitive to growth parameters. acs.orgnsf.gov A common approach involves the sulfurization of a molybdenum-based compound. dtic.mil In this process, solid precursors like molybdenum trioxide (MoO₃) and elemental sulfur are vaporized at elevated temperatures. dtic.mil The sulfur vapor is then transported by a carrier gas to the substrate, which is often coated with or in proximity to the molybdenum source. nih.govdtic.mil The reaction typically occurs at temperatures ranging from 600 to 800 °C. rsc.orgnih.gov

A critical factor in determining the quality and stoichiometry of the grown MoS₂ is the local ratio of sulfur to molybdenum vapor at the substrate. acs.orgnsf.gov An insufficient supply of sulfur can lead to the formation of intermediate products such as molybdenum dioxide (MoO₂) and molybdenum oxysulfide (MoOS₂). acs.orgnsf.gov To ensure the complete conversion to MoS₂, the molar ratio of sulfur to molybdenum vapor must significantly exceed the stoichiometric requirement. acs.orgnsf.gov

Various molybdenum precursors have been utilized in CVD processes. While MoO₃ is common, other compounds like molybdenum(V) chloride (MoCl₅) and molybdenum hexacarbonyl (Mo(CO)₆) are also used. nih.gov However, MoCl₅ is sensitive to air and toxic. nih.gov A newer approach in metalorganic CVD (MOCVD) employs specifically designed precursors like 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI) combined with elemental sulfur, allowing for deposition at moderate temperatures between 600 °C and 800 °C. rsc.org This MOCVD process yields crystalline and stoichiometric MoS₂ films. rsc.org

Table 1: Representative CVD Parameters for MoS₂ Synthesis
Molybdenum PrecursorSulfur PrecursorSubstrateGrowth Temperature (°C)Key Findings
Molybdenum Trioxide (MoO₃)Sulfur (S) powderSiO₂/Si600–800Growth is highly sensitive to the S:Mo vapor ratio; incomplete sulfurization can form MoO₂ and MoOS₂ intermediates. acs.orgnsf.govdtic.mil
Molybdenum(V) Chloride (MoCl₅)Sulfur (S) powderNot specifiedHigh temperaturesCan produce monolayer MoS₂, but the precursor is air-sensitive and toxic. nih.gov
1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI)Sulfur (S) powderNot specified600–800A MOCVD process that yields crystalline, stoichiometric MoS₂ films under moderate conditions. rsc.org

Atomic Layer Deposition (ALD) is a specialized variant of CVD that allows for exceptional control over film thickness and conformity, down to the atomic level. This technique is based on sequential, self-limiting surface reactions. aip.org In a typical ALD process for MoS₂, pulses of the molybdenum precursor and the sulfur co-reactant (commonly hydrogen sulfide, H₂S) are introduced into the reaction chamber separately, interspersed with purge steps to remove unreacted precursors and byproducts. atomiclayerdeposition.comosti.govbohrium.com

A variety of molybdenum precursors have been investigated for the ALD of molybdenum sulfides. Molybdenum hexafluoride (MoF₆) has been used with H₂S at a deposition temperature of 200 °C. aip.orgatomiclayerdeposition.com While this process demonstrates self-limiting behavior, the as-deposited films are typically amorphous and require a post-deposition annealing step, for instance at 350 °C in a hydrogen environment, to achieve crystallinity. aip.orgatomiclayerdeposition.com Another common precursor is molybdenum(V) chloride (MoCl₅), which, when reacted with H₂S at 300 °C, can yield continuous films that also require high-temperature annealing to crystallize into monolayers. aip.org

More recent developments have focused on lowering the deposition temperature and achieving as-deposited crystalline films. A modified ALD recipe using molybdenum hexacarbonyl (Mo(CO)₆) and H₂S has been shown to produce crystalline MoS₂ films with a stoichiometric S:Mo ratio of 2:1 at a temperature as low as 190 °C. osti.govbohrium.com This improved outcome is attributed to aligning the process time with the reaction kinetics of the precursor's carbonyl disassociation. osti.govbohrium.com

The initial stages of ALD growth can be complex, involving interactions with the substrate surface. For instance, when depositing on metal oxide surfaces using MoF₆, the formation of species like Al-F and MoOF₄ can initially occur. atomiclayerdeposition.com Sulfate (B86663) species may also appear upon the introduction of H₂S, indicating a competition for surface oxygen that can inhibit growth until the surface oxygen is consumed. atomiclayerdeposition.com

Table 2: ALD Precursors and Conditions for Molybdenum Sulfide Thin Films
Molybdenum PrecursorSulfur PrecursorDeposition Temperature (°C)Film CharacteristicsPost-Deposition Treatment
Molybdenum hexafluoride (MoF₆)Hydrogen Sulfide (H₂S)200Amorphous as-depositedAnnealing at 350 °C in H₂ to induce crystallinity. aip.orgatomiclayerdeposition.com
Molybdenum(V) Chloride (MoCl₅)Hydrogen Sulfide (H₂S)300Continuous filmsHigh-temperature annealing required for crystalline monolayers. aip.org
Molybdenum hexacarbonyl (Mo(CO)₆)Hydrogen Sulfide (H₂S)190Crystalline as-deposited, S:Mo ratio of 2:1None specified for crystallinity. osti.govbohrium.com

Exfoliation and Intercalation Chemistry of Layered Molybdenum Sulfides

Exfoliation is a "top-down" approach for producing atomically thin sheets of MoS₂ from its bulk, layered crystalline form. nih.gov In bulk MoS₂, individual S-Mo-S layers are held together by weak van der Waals forces, which can be overcome to isolate mono- or few-layered sheets. rsc.org This process can be achieved through various means, including chemical and electrochemical methods that often involve intercalation. nih.gov

Intercalation is a process where foreign ions or molecules are inserted into the van der Waals gaps between the MoS₂ layers. nih.govmit.edu This insertion increases the interlayer spacing and weakens the forces holding the layers together, facilitating subsequent exfoliation, which can be completed by mild sonication or stirring in a solvent. mit.edu

A widely used chemical intercalation method involves treating bulk MoS₂ with organolithium compounds, such as n-butyllithium. mit.eduarxiv.org This process, however, can be time-consuming (requiring several days) and is conducted under harsh conditions (e.g., 100 °C in an inert atmosphere). mit.edu A significant consequence of lithium intercalation is that it is often accompanied by a phase transition of the MoS₂ from the semiconducting trigonal prismatic (2H) phase to the metallic octahedral (1T) or distorted octahedral (1T') phase. arxiv.org

Electrochemical exfoliation offers an alternative route. In this method, the bulk MoS₂ crystal acts as an electrode in an electrolytic cell. nih.gov Applying a potential causes ions from the electrolyte to intercalate between the layers. nih.gov This process, along with the potential formation of gas molecules between the layers, leads to the exfoliation of the material. nih.gov

Liquid-phase exfoliation can be enhanced by pre-treatment with certain reagents. For example, mixing bulk MoS₂ with sodium borohydride (NaBH₄) and lithium chloride in a solvent like N-methyl-2-pyrrolidone generates hydrogen gas. rsc.org This gas penetrates the MoS₂ layers, expanding the interlayer spacing and enabling a more efficient and rapid exfoliation via sonication, achieving a high yield of few-layered nanosheets in a significantly shorter time than traditional intercalation methods. rsc.org

Synthesis of Heteroatom-Doped and Composite Molybdenum-Sulfur Catalysts

The catalytic properties of molybdenum disulfide, particularly for reactions like hydrodesulfurization and the hydrogen evolution reaction, are primarily associated with active sites located at the edges of its 2D sheets. researchgate.netimoa.info The basal plane of the 2H phase is relatively inert. researchgate.net Therefore, significant research has focused on strategies to enhance catalytic activity by modifying the material's electronic structure and increasing the number of active sites. Two primary strategies are heteroatom doping and the formation of composites. units.itresearchgate.net

Heteroatom doping involves the intentional substitution of molybdenum or sulfur atoms in the MoS₂ lattice with other elements. mdpi.comscilit.com This substitution can alter the electronic properties, create new active sites on the basal plane, and improve electrical conductivity. researchgate.netnih.gov Doping with transition metals like cobalt (Co) and nickel (Ni) is a well-established method to promote the catalytic activity of MoS₂ for hydrodesulfurization. imoa.info More recently, doping has been explored to enhance performance in other applications. For instance, co-doping with Co and phosphorus (P) has been shown to induce the formation of the metallic 1T-MoS₂ phase, which provides low electron transport resistance, while the P dopants create an electron-rich environment conducive to catalytic processes. nih.gov Density functional theory calculations have shown that elements like gallium, tin, and antimony prefer to be located at the edges of MoS₂, while nickel can substitute for molybdenum by filling existing vacancies. mdpi.com

Composite materials are formed by interfacing MoS₂ with another material to combine their properties and create synergistic effects. researchgate.net This approach can improve conductivity, prevent the restacking of MoS₂ sheets, and introduce new catalytic functionalities. A common strategy involves creating composites of MoS₂ with carbon-based materials. For example, MoS₂ nanoflakes can be mixed with graphene oxide (GO) and then thermally treated to form a MoS₂/reduced graphene oxide (rGO) composite. nih.gov This not only improves electrical conductivity but also provides a high surface area for catalytic reactions. Another example is the synthesis of a 2D hetero-nanostructure made of MoS₂ and copper sulfide (CuS₂). units.it Such composites can exhibit unique catalytic activities for specific organic reactions. units.it The synthesis often involves a bottom-up approach, such as refluxing exfoliated MoS₂ nanosheets with a source of the secondary component. units.it

Table 3: Examples of Heteroatom-Doped and Composite MoS₂ Catalysts
Modification TypeDopant/Composite MaterialSynthesis StrategyResulting Improvement/Property
Heteroatom DopingCobalt (Co), Nickel (Ni)Typically involves sulfiding Co and Mo oxides on a support like alumina. imoa.infoPromotes hydrodesulfurization activity. imoa.info
Heteroatom DopingCobalt (Co) and Phosphorus (P)Not specifiedInduces 1T-MoS₂ phase formation, improves electron transport and creates an electron-rich environment. nih.gov
Composite FormationReduced Graphene Oxide (rGO)Liquid-phase exfoliation of MoS₂ followed by filtration with graphene oxide and thermal treatment. nih.govProvides more active sites and enhances conductivity. nih.gov
Composite FormationCopper Sulfide (CuS₂)Exfoliation of bulk MoS₂ followed by refluxing with a copper source. units.itCreates novel 2D hetero-nanostructures for specific organic coupling reactions. units.it

Electronic Structure and Computational Investigations of Molybdenum Sulfur Systems

Quantum Mechanical Approaches to Molybdenum-Sulfur Bonding

The intricate interactions between molybdenum and sulfur atoms form the basis of the electronic and structural characteristics of these compounds. Quantum mechanical methods provide the theoretical framework to precisely describe these bonding interactions at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational materials science for investigating the electronic structure and bonding in molybdenum-sulfur systems. DFT calculations have been extensively used to determine the ground state properties, electronic band structures, and bonding characteristics of various molybdenum sulfides, including diatomic MoS and layered MoS₂. For instance, DFT studies on monolayer MoS₂ reveal a direct band gap at the K-point of the Brillouin zone, primarily composed of molybdenum d-orbitals in the conduction band and hybridized Mo-d and S-p orbitals in the valence band aip.orgaip.orguottawa.ca. These calculations also provide insights into the influence of structural defects, such as sulfur vacancies, on the electronic band structure, often introducing mid-gap states iaea.orgaip.org. DFT has also been applied to study the incorporation of molybdenum and sulfur as impurities in other mineral systems, such as calcium carbonate figshare.comresearchgate.netreading.ac.uk.

Multireference and Coupled Cluster Methodologies

For a more rigorous treatment of electron correlation and to accurately describe the electronic states and bonding in systems like the diatomic MoS molecule, advanced quantum chemical methods such as Multireference Configuration Interaction (MRCI) and Coupled Cluster (CC) methodologies are employed rsc.orgmdpi.comresearchgate.netnsf.gov. These methods, including MRCISD, MRCISD+Q, RCCSD(T), and RCCSD[T], are capable of providing highly accurate bond dissociation energies (D₀) and dipole moments for various electronic states. For the MoS molecule, these calculations have accurately predicted the D₀ for the ground state and identified states with higher dissociation energies, correlating these findings with the stability and morphology of solid-state MoS₂ rsc.orgmdpi.comresearchgate.netnsf.gov. Similar methodologies have also been applied to study the electronic structure of triatomic MoS₂ molecules acs.orgopenarchives.grcolab.ws.

Analysis of Electronic States and Energy Landscapes in Molybdenum Sulfides

Computational investigations delve into the manifold electronic states and energy landscapes of molybdenum sulfides to understand their fundamental properties. Studies on the diatomic MoS molecule have characterized over twenty low-lying electronic states, revealing diverse bonding characteristics, including triple bonds in excited states with significantly higher dissociation energies and dipole moments compared to the ground state rsc.orgmdpi.comresearchgate.netnsf.govuoa.gr. For MoS₂, analyses of electronic states and potential energy surfaces help in understanding the bonding variations and the stability of different configurations. The interplay between molybdenum's d-orbitals and sulfur's p-orbitals is central to shaping these electronic states and energy landscapes aip.orguottawa.caiaea.org.

Band Structure and Electronic Properties of Molybdenum Disulfide Polytypes

Molybdenum disulfide (MoS₂) exists in several polytypes, most notably the semiconducting 2H phase and the metallic 1T phase. Computational methods are vital for distinguishing and characterizing the electronic properties of these polytypes.

2H-MoS₂: This is the thermodynamically stable phase for monolayers and bulk materials. DFT calculations reveal that monolayer 2H-MoS₂ possesses a direct band gap, typically around 1.60–1.8 eV, which is crucial for its optoelectronic applications aip.orgaip.orguottawa.camdpi.com. Bulk 2H-MoS₂ exhibits an indirect band gap of approximately 1.2–1.67 eV uottawa.camdpi.com. Studies have also shown that mechanical strain or bending can induce a semiconductor-to-metal transition in 2H-MoS₂ by altering its electronic band structure and promoting orbital overlap iaea.orgmdpi.com.

1T-MoS₂: This phase is generally considered metastable and exhibits metallic or semi-metallic characteristics, with its conduction and valence bands overlapping researchgate.netresearchgate.net. The 1T' phase, a distorted version of 1T, also shows metallic behavior or a very narrow band gap, making it suitable for applications requiring conductivity rsc.orgarxiv.org.

3R-MoS₂: This polytype also exhibits metallic characteristics rsc.org.

The precise band gap values and electronic behaviors are often dependent on the computational methodology, including the functional used and the inclusion of effects like spin-orbit coupling aip.orgworldscientific.com.

Computational Modeling of Molybdenum-Sulfur Incorporations and Defects

Computational modeling plays a significant role in understanding how defects and foreign atoms influence the properties of molybdenum-sulfur materials.

Sulfur Vacancies in MoS₂: Sulfur vacancies are common point defects in MoS₂ that can significantly alter its electronic and catalytic properties. DFT calculations have been used to determine the formation energies of sulfur vacancies under various conditions (e.g., sulfur-rich or sulfur-poor environments). The formation energy of a neutral sulfur vacancy in monolayer MoS₂ is typically reported in the range of 1.25–2.35 eV, depending on the computational method and environmental conditions aip.orgaip.orgresearchgate.net. These vacancies can introduce defect states within the band gap, affecting charge transport and enhancing catalytic activity iaea.orgaip.org.

Molybdenum and Sulfur Incorporation: Computational studies have investigated the incorporation of molybdenum and sulfur as impurities in other materials, such as calcium carbonate (calcite). DFT calculations suggest that while sulfate (B86663) and molybdate (B1676688) anions are generally unstable in the bulk of CaCO₃ polymorphs, their incorporation is more favorable at surface or step sites due to reduced structural strain and favorable interactions with water molecules at the interface figshare.comresearchgate.netnih.govchemrxiv.orgacs.org.

Reactive Molecular Dynamics Simulations for Structural Dynamics

To capture the dynamic processes involved in the formation, transformation, and interaction of molybdenum-sulfur materials, reactive molecular dynamics (MD) simulations are employed. Methods like ReaxFF (Reactive Force Field) and Quantum Molecular Dynamics (QMD) allow for the simulation of chemical reactions and structural evolution over longer time scales and larger system sizes than traditional quantum mechanical methods.

ReaxFF: This method has been utilized to develop accurate force fields for MoS₂ that can describe its thermodynamic and structural properties, including the formation energies of vacancies, migration barriers, and phase transitions between the 2H and 1T phases figshare.comacs.orgresearchgate.netnih.gov. ReaxFF simulations are also used to study the mechanical properties of MoS₂ heterostructures rsc.org.

QMD: QMD simulations have been applied to investigate the gas-phase sulfidation of molybdenum trioxide (MoO₃) by hydrogen sulfide (B99878) (H₂S), elucidating reaction pathways and identifying intermediate species involved in the formation of MoS₂ layers nih.govresearchgate.netresearchgate.net.

These simulations provide crucial insights into the atomic-level mechanisms governing material synthesis and behavior under dynamic conditions.

Catalytic Sciences of Molybdenum Sulfur Chemical Compounds

Hydrodesulfurization (HDS) Catalysis by Molybdenum Sulfides

Hydrodesulfurization is a vital process in the petroleum industry, aimed at removing sulfur compounds from fuels to meet environmental regulations and prevent catalyst poisoning in downstream processes. Molybdenum sulfides, often promoted and supported, are the workhorses for this application.

Active Sites and Reaction Pathways in MoS₂-Based Catalysts

The catalytic activity of MoS₂ in HDS is intrinsically linked to specific sites on its surface and the mechanistic pathways through which sulfur-containing molecules are converted.

Active Sites: Research indicates that ligand-unsaturated molybdenum (Mo) sites on the surface of MoS₂ are the primary active species for HDS catalysis nih.gov. Theoretical calculations, such as density functional theory (DFT), suggest that these unsaturated Mo atoms, particularly those exposed at the edges and sulfur vacancies, are responsible for the high activity observed in HDS reactions nih.govnih.govnih.gov. Specifically, coordinately unsaturated sites (CUS) located at sulfur vacancies on edge sites are considered generic active sites for the direct desulfurization (DDS) pathway nih.gov. Corner sites on MoS₂ nanoparticles also play a significant role in catalytic performance researchgate.net.

Reaction Pathways: The HDS of organic sulfur compounds, such as dibenzothiophene (B1670422) (DBT), typically proceeds via two main routes: direct desulfurization (DDS) and hydrogenation (HYD) mdpi.comsci-hub.se.

The DDS pathway involves the direct hydrogenolysis of the carbon-sulfur (C–S) bond, often facilitated by sulfur vacancies nih.gov. This pathway is generally more efficient as it requires fewer hydrogen molecules compared to HYD researchgate.netsci-hub.se.

The HYD pathway involves the initial hydrogenation of the aromatic ring system, followed by desulfurization mdpi.com. The preferred pathway can be influenced by reaction conditions, particularly temperature. At lower temperatures (500–600 K), the HYD route tends to dominate, while at higher temperatures (above 650 K), the DDS route becomes more prevalent, especially on Mo- and Mo-S edges osti.gov. The S-edge sites of MoS₂ favor the DDS pathway across a broad temperature range osti.gov.

Role of Promoters and Supports in HDS Performance

The intrinsic activity of MoS₂ can be significantly enhanced through the use of promoters and appropriate support materials.

Supports: The choice of support material is crucial for dispersing the active MoS₂ phase and influencing its surface area, pore structure, and ultimately, its catalytic performance acs.orgresearchgate.net. Common supports include gamma-alumina (γ-Al₂O₃), silica (B1680970) (SiO₂), and mesoporous materials like SBA-15 imoa.infoacs.orgresearchgate.netrsc.org. Alumina is frequently used to provide a high surface area for dispersing the promoter and molybdenum species imoa.info. The interaction between the MoS₂ phase and the support can also affect the orientation and dispersion of the MoS₂ slabs, impacting catalytic efficiency researchgate.netrsc.org.

Table 1: Dibenzothiophene (DBT) Hydrodesulfurization Performance

Catalyst CompositionTarget CompoundConversion (%)Reference
Ni-MoS₂ (50.2 wt%)Thiophene99 nih.gov
Ni-MoS₂ (50.2 wt%)Benzothiophene98 nih.gov
Ni-MoS₂ (50.2 wt%)Dibenzothiophene94 nih.gov

Molybdenum-Sulfur Catalysts in Electrochemical Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production via water splitting. Molybdenum sulfides, particularly nanostructured and amorphous forms, are recognized as cost-effective and efficient alternatives to precious metal catalysts like platinum.

Nanostructured MoS₂ for HER Enhancement

MoS₂ in various nanostructured forms has shown significant promise for HER due to its inherent catalytic properties and the potential for structural modification to expose more active sites.

Activity and Active Sites: MoS₂ is considered a promising electrocatalyst for HER due to its abundance, low cost, and high electrochemical activity mdpi.comresearchgate.netnih.govmdpi.comrsc.org. The catalytic activity is primarily attributed to the sulfur-edge sites of nanostructured MoS₂ rsc.orgscielo.org.mx. Strategies to enhance HER performance involve increasing the density of these active edge sites and improving the intrinsic catalytic turnover frequency of each site researchgate.net.

Enhancement Strategies: Nanostructuring techniques, such as creating nanoparticles, nanosheets, and engineering surface defects, are employed to maximize the exposure of active edge sites rsc.orgscielo.org.mx. The 1T phase of MoS₂, which exhibits metallic characteristics, generally shows higher HER activity than the semiconducting 2H phase, although stability can be a concern scielo.org.mxacs.orgnih.gov. Ultrathin MoS₂ nanosheets, especially when supported on conductive materials like reduced graphene oxide (rGO), demonstrate improved charge transfer and HER kinetics mdpi.combohrium.com. Highly nanostructured MoS₂ with rich in-plane edges (IE-MoS₂ NSs) have shown exceptional HER activity, characterized by low onset potentials and Tafel slopes rsc.org.

Amorphous Molybdenum Sulfides as HER Catalysts

Amorphous molybdenum sulfides (a-MoSx) offer a facile and cost-effective synthetic route to highly active HER electrocatalysts, often surpassing crystalline counterparts in certain applications researchgate.netbohrium.combohrium.comacs.orgrsc.orgcsic.eskci.go.kracs.org.

Synthesis and Activity: The preparation of a-MoSx is typically achieved through methods like electrochemical deposition or wet chemical synthesis under ambient conditions, yielding materials with high surface areas and numerous defects that contribute to catalytic activity acs.org. Sulfur-rich forms, such as MoS₆, have demonstrated notable HER performance bohrium.com. Doping amorphous molybdenum sulfides, for instance with nitrogen (N) or tungsten (W), can further tune their electronic structure and enhance HER activity and stability, particularly at high current densities rsc.orgacs.orgnih.gov.

Active Sites in a-MoSx: The catalytic activity in amorphous molybdenum sulfides is attributed to the presence of active sites involving both molybdenum and sulfur atoms. Specific structural motifs, such as Mo₃S₇Clₓ and Mo₆S₁₄ moieties, and terminal disulfide (S₂²⁻) species, have been identified as key contributors to the enhanced HER performance bohrium.comacs.org.

Table 2: Molybdenum Sulfide (B99878) Catalysts for Electrochemical Hydrogen Evolution Reaction (HER)

Catalyst Type / CompositionOverpotential (mV) at 10 mA/cm²Tafel Slope (mV dec⁻¹)Key Feature / Reference
Sulfur-rich MoS₆130N/AHigh sulfur content bohrium.com
MoS₄178N/AComparison bohrium.com
1T-MoS₂ (ethanol)18858.47Nanostructured mdpi.com
Cu/MoS₂ nanostructures-149117Hybrid nanostructure mdpi.com
N-doped a-MoSx14357N-doping rsc.org
a-MoWSx/C (optimal)170N/AW-doping acs.org
MoS₂/rGO(2)-17663.7MoS₂ on rGO mdpi.com
IE-MoS₂ NSs-87 (onset)41In-plane edges rsc.org
Amorphous MoSx (optimal)160N/AElectrochemical deposit acs.org
CoMoSx NPs188Stable over 2000 CVCo-doped, nanopolyhedrons kci.go.kr

Molybdenum-Sulfur Materials in Lithium-Sulfur (Li-S) Battery Electrochemistry

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. Molybdenum disulfide and related sulfur-rich compounds play a crucial role in enhancing the performance and stability of these batteries.

Polysulfide Mitigation: The characteristic "shuttle effect" in Li-S batteries, caused by the dissolution of intermediate lithium polysulfides in the electrolyte, leads to capacity fading and poor cycle life. MoS₂'s layered structure and its ability to form metal-sulfur bonds allow it to effectively trap or chemically bind these polysulfides, thereby inhibiting their migration and mitigating the shuttle effect rsc.orgresearchgate.netresearchgate.net.

Electrode Components: MoS₂ can be utilized as a cathode material, often composited with conductive additives like reduced graphene oxide (rGO) to improve conductivity and polysulfide anchoring ingentaconnect.comgreencarcongress.com. Furthermore, MoS₂ can serve as a protective layer on lithium metal anodes, preventing dendrite formation and enhancing lithium-ion transport, which leads to improved cycling stability and safety researchgate.netfrontiersin.org. The metallic 1T phase of MoS₂ has also been shown to facilitate the in-situ formation of a quasi-solid-state electrolyte (QSSE), which further enhances cycle life and operational stability nih.gov.

Table 3: Performance of MoS₂ in Lithium-Sulfur Batteries

Application RoleMaterial CompositionKey Performance MetricValue / ConditionReference
CathodeMoS₂/rGO/S compositeReversible Capacity1380 mAh/g at 0.1 C ingentaconnect.com
Anode ProtectionMoS₂-coated Li anodeSpecific Energy Density~589 Wh kg⁻¹ researchgate.net
Anode ProtectionMoS₂-coated Li anodeCoulombic Efficiency~98% over 1200 cycles at 0.5 C researchgate.net
Cathode Host1T-MoS₂ (QSSE)Capacity Retention80.7% after 200 cycles nih.gov

Compound List

Molybdenum disulfide (MoS₂)

Amorphous molybdenum sulfides (a-MoSx)

Sulfur-rich molybdenum sulfide (MoS₆)

Tetrathiomolybdate (MoS₄²⁻)

Cobalt-molybdenum sulfide (Co-Mo-S)

Nickel-molybdenum sulfide (Ni-MoS)

Amorphous molybdenum tungsten sulfide (a-MoWSx)

Molybdenum oxide sulfides

Polysulfide Adsorption and Conversion Catalysis

A significant hurdle in Li-S battery performance is the "shuttle effect," where soluble lithium polysulfides (LiPSs) migrate between electrodes, leading to capacity fade and low Coulombic efficiency researchgate.netacs.orgrsc.org. MoS₂ and its derivatives are highly effective in mitigating this issue due to their ability to adsorb and catalyze the conversion of LiPSs. The catalytic activity is often attributed to the edge sites of MoS₂ or engineered defects, such as sulfur vacancies rsc.orgrsc.orgresearchgate.net. For instance, heterostructures like CoSe₂/MoS₂ synergistically combine the strong polysulfide adsorption of CoSe₂ with the high catalytic activity of MoS₂ to accelerate polysulfide conversion researchgate.netsci-hub.se. Studies have shown that MoS₂-based materials can significantly enhance the kinetics of polysulfide redox reactions, leading to improved Li-S battery performance acs.orgrsc.org.

Mo-S Composites as Cathode Hosts and Separator Modifiers

Table 1: Performance of Mo-S Based Materials in Lithium-Sulfur Batteries

Material/CompositeRoleKey Performance MetricReference
Mo(S-O)₂@CNTCathode Host1410.4 mAh g⁻¹ (initial capacity at 0.2 C); 62.7% retention after 100 cycles; 0.094%/cycle decay (400 cycles) acs.org
MoS₂−NG@S-SHCathode Host1573.8 mAh g⁻¹ (initial capacity at 0.05 C); 99.94% retention/cycle (500 cycles at 1.0 C) nankai.edu.cn
NiS₂/NiSe₂ HHP (Separator)Separator Modifier1224.1 mAh g⁻¹ (initial capacity at 0.2 C); 0.073% decay (at 2 C) acs.org
MoS₂ nanosheet/PPSeparator ModifierStrong polysulfide adsorption and anchoring oaepublish.com

Catalytic Applications in Organic Transformations

Molybdenum-sulfur compounds, particularly MoS₂ and specific molybdenum complexes, exhibit significant catalytic activity in various organic synthesis reactions.

Oxidation of Sulfur-Containing Organic Compounds

Molybdenum(VI) cis-dioxo catalysts have been developed for the chemoselective sulfoxidation of sulfides, offering an alternative to traditional oxidants like m-CPBA nih.govacs.org. These catalysts demonstrate excellent yields and selectivity, even in the presence of other reactive functional groups, and can be used in environmentally friendly reaction conditions with water and hydrogen peroxide nih.govacs.org. For instance, yields exceeding 90% for sulfoxide (B87167) formation have been reported nih.govacs.org. Molybdenum compounds, in general, are known catalysts for the oxidation of sulfur-containing organic compounds researchgate.net.

Synthesis of Organosulfur Molecules

Molybdenum complexes serve as versatile catalysts in organic synthesis, facilitating the formation of carbon-sulfur (C-S) bonds and the synthesis of various organosulfur molecules researchgate.net. MoS₂-based materials are also being explored for a broader range of organic transformations, including cross-dehydrogenative coupling and Ullmann-type coupling reactions researchgate.net. While specific quantitative data for organosulfur synthesis is less prevalent in the provided snippets, the general utility of molybdenum in catalyzing C-S bond formation is well-established researchgate.net.

Mechanistic Studies of Molybdenum-Sulfur Catalysis

Understanding the precise mechanisms by which Mo-S catalysts operate is crucial for rational design and performance optimization. Spectroscopic and in-situ characterization techniques play a pivotal role in elucidating the nature of active sites and reaction pathways.

Spectroscopic and In-Situ Characterization of Active Sites

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Raman spectroscopy are instrumental in probing the electronic structure and coordination environment of molybdenum in catalytic processes tandfonline.comresearchgate.netnih.govchinesechemsoc.org. EPR spectroscopy, for example, can identify different oxidation states of molybdenum, such as Mo(V), which is often EPR-visible and crucial for catalytic activity tandfonline.comresearchgate.net. XPS can reveal shifts in binding energies that indicate the presence of defects, like sulfur vacancies or oxygen doping, which are known to enhance catalytic activity nih.gov.

In-situ characterization methods, such as in-situ XAS, are particularly valuable for monitoring catalytic reactions in real-time, providing insights into the dynamic evolution of active sites and intermediates chinesechemsoc.org. For instance, in the context of Li-S batteries, in-situ XAS has been used to track the conversion of polysulfides mediated by MoS₂ chinesechemsoc.org. Studies on amorphous molybdenum sulfides (a-MoSₓ) have employed spectroscopic analyses to identify defect Mo=O sites and understand their role in the hydrogen evolution reaction (HER), with XPS data indicating Mo 3d₅/₂ binding energies around 230.76 eV for these defect centers nih.gov. Density Functional Theory (DFT) calculations, often coupled with spectroscopic data, help to quantify energy barriers and reaction pathways, such as the low Gibbs free energy (0.19 eV) and dissociation energy barrier (0.48 eV) for polysulfide conversion facilitated by Mo-O-C bonds in MoS₂ composites nih.gov.

Table 2: Spectroscopic Characterization of Molybdenum-Sulfur Catalytic Sites

TechniqueMo-S System/ApplicationKey Finding/ParameterReference
EPRMolybdenum-containing enzymesMo(V) signals (e.g., g₁,₂,₃ = 1.987, 1.9641, 1.953) indicate active Mo centers. tandfonline.com
XPSDefective a-MoSₓ (HER)Mo 3d₅/₂ binding energy of 230.76 eV assigned to Mo=O defect centers. nih.gov
DFT/SpectroscopyMoS₂/Carbon composites (Li-S)Mo-O-C bond facilitates polysulfide conversion with a Gibbs free energy of 0.19 eV and dissociation barrier of 0.48 eV. nih.gov
XAS (in situ)MoS₂ nanotubes (Li-S)Monitors electronic structures of sulfur species and catalytic ability of MoS₂ on polysulfides. chinesechemsoc.org
HDS of DibenzothiopheneMoS₂ (1T phase, S vacancies)Improved reaction rate from 0.09 to 0.55 μmol·gcat⁻¹·s⁻¹ due to 1T phase and S vacancies. researchgate.net

Compound List

Molybdenum disulfide (MoS₂)

Molybdenum sulfides (MoSₓ)

Sulfur-rich MoS₆

Molybdenum oxysulfides (MoOₓSᵧ)

Molybdenum trioxide (MoO₃)

Molybdenum oxides (MoOₓ)

Molybdenum carbide (Mo₂C)

Molybdenum nitride

Molybdenum(VI) cis-dioxo catalysts

Molybdenum(VI) dioxo complexes

Molybdenum-sulfur (Mo₃-type) clusters

CoSe₂/MoS₂ heterostructures

MoS₂/reduced graphene oxide (MoS₂/rGO) composites

MoS₂/carbon composites

Mo(S-O)₂@CNT

MoS₂−NG@S-SH

MoS₂-SnS

Mo₂C-modified separators

Molybdenum-containing enzymes

Molybdenum blue

Phosphomolybdic acid (PMA)

Bismuth molybdate (B1676688)

Vanadium molybdate

Iron molybdate

Molybdenum on silica

Polysulfides (LiPSs)

Sulfides (organic)

Organosulfur molecules

Sulfur-containing organic compounds

Biomimetic Chemistry and Bioinorganic Aspects of Molybdenum Sulfur Complexes

Molybdenum-Sulfur Active Sites in Metalloenzymes

Molybdenum-containing enzymes, or molybdoenzymes, are found in nearly all forms of life and catalyze critical oxidation-reduction reactions. nih.gov With the notable exception of nitrogenase, the vast majority of these enzymes feature a molybdenum atom at their active site coordinated by a unique pyranopterin cofactor, which provides a characteristic sulfur-rich environment. researchgate.net

The active sites of mononuclear molybdoenzymes are characterized by the coordination of the molybdenum atom to the dithiolene group of one or two molybdopterin (MPT) cofactors. researchgate.net This Mo-MPT cofactor is the fundamental unit, which can be further modified to suit the specific function of the enzyme. researchgate.net These enzymes are broadly classified into three families based on the structure of their molybdenum active sites.

Xanthine Oxidase (XO) Family: Enzymes in this family, present in both prokaryotes and eukaryotes, typically feature a molybdenum center coordinated by two dithiolene sulfurs from the MPT, an oxo-ligand, a hydroxide ligand, and a distinctive equatorial sulfido-ligand. This sulfido group is crucial for the catalytic activity of these enzymes.

Sulfite Oxidase (SO) Family: This family includes enzymes that catalyze the vital oxidation of sulfite to sulfate (B86663). nih.gov The active site contains the Mo-MPT cofactor where the molybdenum is also ligated by a cysteine residue from the protein backbone. researchgate.net

DMSO Reductase Family: Found exclusively in bacteria, this family of enzymes is characterized by a bis-MGD (molybdopterin guanine dinucleotide) cofactor. researchgate.net The molybdenum atom is coordinated by two pyranopterin molecules, a terminal oxo ligand, and a sixth ligand that can be a cysteine, selenocysteine, serine, aspartate, or a hydroxide group. In some members of this family, an oxo-ligand can be replaced by a sulfur ligand through a specific sulfuration step. researchgate.net

The dithiolene ligation provided by the molybdopterin cofactor is crucial for stabilizing the Mo(IV/VI) ions during the redox reactions central to the enzymes' function and for facilitating electron transfer between the metal and the ligand. acs.org

Molybdoenzyme FamilyKey Active Site FeaturesExample of Function
Xanthine Oxidase (XO) Mo-MPT, equatorial sulfido-ligand, oxo-ligand, hydroxide ligand.Purine catabolism (oxidation of xanthine to uric acid).
Sulfite Oxidase (SO) Mo-MPT, ligation by a proteinogenic cysteine residue. researchgate.netOxidation of toxic sulfite to sulfate. nih.gov
DMSO Reductase Bis-MGD cofactor, additional ligand (cysteine, serine, etc.).Anaerobic respiration (reduction of dimethyl sulfoxide).

Biological nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) to ammonia (NH₃), is a cornerstone of the global nitrogen cycle and is predominantly catalyzed by the molybdenum nitrogenase enzyme. This complex enzyme system consists of two component proteins: the dinitrogenase (NifDK) and the dinitrogenase reductase (NifH). dntb.gov.ua

The active site for dinitrogen reduction resides within the NifDK component and is a highly complex metal cluster known as the iron-molybdenum cofactor (FeMo-co). dntb.gov.ua This remarkable cluster is composed of seven iron atoms, nine sulfur atoms, one molybdenum atom, and a molecule of R-homocitrate. The core of FeMo-co is a double-cubane type structure of Mo₇Fe₇S cluster, where the two cubanes are bridged by a central light atom, which could be carbon, nitrogen, or oxygen. acs.org The molybdenum atom is located at one end of this cluster, coordinated to the homocitrate molecule through its carboxyl and hydroxyl groups. dntb.gov.ua The intricate arrangement of molybdenum, iron, and sulfur atoms within the FeMo-co is essential for the binding and multi-electron reduction of dinitrogen to ammonia, a process that is fundamental for life on Earth.

Rational Design and Synthesis of Molybdenum-Sulfur Enzyme Analogues

The complexity of molybdoenzyme active sites presents a significant challenge for chemists aiming to replicate their structure and function. researchgate.net The rational design and synthesis of model complexes, or enzyme analogues, serve as a powerful tool to probe the intrinsic properties of these active sites and to elucidate their reaction mechanisms. acs.orgresearchgate.net

A primary goal in biomimetic chemistry is the synthesis of molecules that accurately reflect the structures, oxidation states, and reactivity of native metal-containing sites. researchgate.net Research has led to the development of a wide range of mononuclear, dinuclear, and cluster molybdenum complexes.

Mononuclear Complexes: Many synthetic efforts have focused on mononuclear molybdenum(IV) and molybdenum(VI) complexes that model aspects of the active sites of oxotransferases like DMSO reductase. For example, the reaction of precursors like [Mo(MeCN)₃(CO)₃] with dithiolene sources yields trigonal prismatic complexes such as [Mo(CO)₂(S₂C₂R₂)₂], which serve as versatile starting materials for a variety of bis(dithiolene)molybdenum(IV,V) complexes.

Polynuclear and Heterobimetallic Complexes: To mimic more complex enzymatic sites, polynuclear and heterobimetallic models have been synthesized. An example is the complex [(bdt)Mo(O)S₂CuCN]²⁻ (where bdt is benzenedithiolate), which was designed as a functional analogue of the MoCu-dependent carbon monoxide dehydrogenase (MoCu-CODH). acs.org In this model, a molybdenum and a copper atom are bridged by a μ²-sulfide ligand, replicating a key feature of the enzyme's active site. acs.org

Model Complex TypeExample CompoundEnzyme ModeledKey Feature
Mononuclear [MoO(S₂C₂Me₂)₂]¹⁻/²⁻DMSO Reductase FamilyBis(dithiolene) coordination to Mo(IV/V) center.
Heterobimetallic [(bdt)Mo(O)S₂CuCN]²⁻MoCu-CODHμ²-sulfide bridge between Mo and Cu centers. acs.org

The choice of ligand is critical in designing accurate enzyme analogues. The ligand system must not only replicate the immediate coordination sphere of the metal but also model the electronic and steric properties conferred by the protein environment.

Dithiolene Ligands: Given that the molybdopterin cofactor coordinates to molybdenum via a dithiolene group, synthetic dithiolene ligands are widely used in model chemistry. acs.org These unsaturated bidentate sulfur-donor ligands can mimic the electronic properties of the pterin cofactor and stabilize molybdenum in various oxidation states relevant to catalysis. The non-innocent redox behavior of dithiolene ligands, where the ligand itself can participate in electron transfer processes, is a key feature that models the function of the pyranopterin dithiolene in enzymes.

Scorpionate Ligands: Scorpionate ligands, typically tris(pyrazolyl)borates, are another important class of ligands used in molybdenum model chemistry. dntb.gov.ua These ligands are effective at stabilizing mononuclear oxido- and sulfido-Mo(VI, V, IV) complexes that are relevant to biological systems. acs.org Studies involving scorpionate-molybdenum compounds have been instrumental in providing insights into the bonding within oxido-Mo dithiolene units and have supported a wide range of biomimetic reactions, including oxygen atom and sulfur atom transfer. acs.org

Mechanistic Studies of Biomimetic Molybdenum-Sulfur Reactivity

Synthetic model complexes are invaluable for studying the fundamental chemical reactions catalyzed by molybdoenzymes. By isolating the metal active site from the complex protein matrix, chemists can investigate reaction mechanisms in detail. A key reaction catalyzed by many molybdoenzymes is the oxygen atom transfer (OAT), which involves the formal transfer of an oxygen atom to or from a substrate.

Mechanistic studies on biomimetic molybdenum-sulfur complexes have revealed several key aspects of this reactivity:

The catalytic cycle for oxotransferases generally involves a two-electron redox couple between Mo(IV) and Mo(VI). In the oxidized Mo(VI) state, the complex can transfer an oxo group to a substrate, becoming reduced to Mo(IV). The Mo(IV) species is then re-oxidized by an oxygen atom source, completing the cycle.

The electronic properties of the ligands significantly influence the reactivity. For instance, the acceleration of OAT reactions has been observed when the chalcogen donor is changed from oxygen (alcoholate) to sulfur (thiolate), highlighting the importance of the sulfur-rich environment in the native enzymes.

Proton-coupled electron transfer (PCET) is another critical mechanism investigated using model systems. An artificial PCET model system involving the electrochemical oxidation of [MoᴵⱽOL₂]²⁻ (where L is a dithiolene) in the presence of hydroxide ions has been studied to understand the regeneration of the active site, which in enzymes utilizes water as an oxygen source.

These mechanistic insights, gained from studying the reactivity of well-defined molybdenum-sulfur model complexes, are crucial for understanding the intricate chemistry of their biological counterparts.

Advanced Molybdenum Sulfur Materials Science

Low-Dimensional Molybdenum Sulfide (B99878) Materials (e.g., 2D Nanosheets, Nanotubes)

Molybdenum sulfides, especially molybdenum disulfide (MoS₂), have garnered immense attention due to their unique properties when engineered into low-dimensional structures. The transition from bulk, indirect bandgap semiconductors to atomically thin, direct bandgap materials dramatically alters their fundamental characteristics, opening avenues for novel electronic and optoelectronic devices.

Fabrication and Structural Control

The ability to precisely control the dimensionality, layer number, stacking order, and defect density of molybdenum sulfide materials is paramount for tailoring their properties. Several fabrication techniques have been developed, each offering distinct advantages in terms of scalability, quality, and structural precision.

Mechanical Exfoliation: This top-down approach, inspired by the isolation of graphene, involves using adhesive tape to peel off atomically thin layers from bulk MoS₂ crystals. While yielding high-quality, pristine flakes, it is generally limited in scalability and produces samples with varying lateral sizes and thicknesses.

Liquid-Phase Exfoliation (LPE): In LPE, bulk MoS₂ is dispersed in a solvent, often aided by sonication or shear forces, and potentially stabilized by surfactants. This method offers better scalability than mechanical exfoliation and can produce stable dispersions of MoS₂ nanosheets. However, controlling the precise number of layers and lateral dimensions can be challenging, and residual solvent or surfactant contamination may affect properties.

Chemical Vapor Deposition (CVD): CVD is a widely adopted bottom-up technique for growing high-quality, large-area molybdenum sulfide films and nanosheets. Precursor gases (e.g., MoO₃ or MoCl₅, and sulfur sources like S or H₂S) are reacted on a substrate (often heated) at elevated temperatures. By controlling parameters such as precursor flow rates, temperature, pressure, and substrate choice, researchers can achieve precise control over the number of layers, crystal orientation, and domain size. For instance, CVD growth on SiO₂/Si substrates typically yields monolayer to few-layer MoS₂ with controlled morphology.

Atomic Layer Deposition (ALD): ALD offers atomic-level precision in film deposition, enabling the growth of ultrathin, conformal MoS₂ films. It involves sequential, self-limiting surface reactions of precursor molecules. While ALD can produce highly controlled structures, it often requires higher temperatures and can be slower for large-scale production compared to CVD.

Hydrothermal/Solvothermal Synthesis: These solution-based methods involve reactions in sealed autoclaves under elevated temperature and pressure. They are effective for synthesizing MoS₂ nanomaterials, including nanotubes and hierarchical structures, with control over morphology and crystal phase.

Structural control encompasses not only the number of layers but also the crystallographic phase (e.g., 2H, 1T) and the presence of defects such as sulfur vacancies or grain boundaries. The 2H phase is thermodynamically stable and semiconducting, while the metastable 1T phase exhibits metallic character, making phase control crucial for specific applications.

Data Table 1: Properties of MoS₂ Nanosheets as a Function of Layer Number

PropertyBulk MoS₂Few-Layer MoS₂Monolayer MoS₂Unit
Bandgap (Indirect)~1.2 - 1.3~1.4 - 1.8~1.8 - 1.9eV
Bandgap (Direct)N/A~1.8 - 1.9~1.9 - 2.0eV
Photoluminescence (PL)WeakModerateStrongIntensity
Exciton Binding EnergyLowModerateHighmeV
Charge Carrier Mobility~1-10~10-50~50-200+cm²/Vs
Raman Spectra (E¹₂g peak)~383~385~386cm⁻¹
Raman Spectra (A¹g peak)~408~405~403cm⁻¹

Note: Values are approximate and can vary based on experimental conditions, substrate, and measurement techniques.

Electronic and Optical Modulations

The electronic and optical properties of molybdenum sulfides are profoundly influenced by their dimensionality and atomic arrangement.

Electronic Band Structure: In bulk MoS₂, the indirect bandgap arises from transitions between the Γ valley in the conduction band and the K valley in the valence band. As the material is thinned down to a few layers and eventually to a monolayer, the quantum confinement effects become significant. The interlayer coupling is reduced, leading to a direct bandgap at the K point of the Brillouin zone. This transition from an indirect to a direct bandgap is critical for enhanced light-matter interactions. The bandgap can be further tuned by strain, electric fields, and chemical functionalization.

Optical Properties: The direct bandgap in monolayer MoS₂ facilitates strong photoluminescence (PL). The PL quantum yield (PLQY) in monolayer MoS₂ can be orders of magnitude higher than in bulk MoS₂, making it suitable for light-emitting applications. The strong PL arises from the direct K-K transition, which is highly efficient. Excitonic effects are also pronounced in 2D MoS₂, with significant binding energies for excitons (bound electron-hole pairs), leading to sharp optical absorption peaks and efficient light emission. The optical absorption spectrum shows distinct peaks corresponding to A and B excitons, which shift with layer number and external stimuli.

Charge Transport: The charge carrier mobility in MoS₂ is highly dependent on dimensionality and crystal quality. Monolayer MoS₂ grown via CVD can exhibit electron mobilities exceeding 100 cm²/Vs, and hole mobilities can also be significant, although typically lower. These mobilities are competitive with amorphous silicon and are sufficient for applications in field-effect transistors (FETs) and other electronic devices. The presence of defects, grain boundaries, and surface adsorbates can significantly degrade mobility. The 1T phase of MoS₂, being metallic, offers much higher conductivity.

Molybdenum-Sulfur Composite Materials and Heterostructures

The integration of molybdenum sulfide materials with other functional components, such as nanoparticles, polymers, or other 2D materials, leads to the formation of composites and heterostructures with synergistic properties. These hybrid materials often exhibit enhanced performance in catalysis, sensing, energy storage, and optoelectronics.

Composites: MoS₂ nanoparticles or nanosheets can be embedded within polymer matrices or combined with carbon-based materials like graphene or carbon nanotubes. For example, MoS₂/graphene composites leverage the high conductivity and surface area of graphene to improve charge transport and dispersion of MoS₂. This synergy is particularly beneficial for electrochemical applications like supercapacitors and batteries, where efficient charge transfer and high surface area are crucial. MoS₂ quantum dots (QDs) dispersed in a matrix can also provide unique optical properties for sensing or bio-imaging.

Heterostructures: Heterostructures are formed by stacking different 2D materials, including MoS₂. Examples include MoS₂/graphene, MoS₂/h-BN (hexagonal boron nitride), and MoS₂/transition metal dichalcogenide (TMD) heterostructures (e.g., MoS₂/WS₂).

MoS₂/Graphene: This combination offers excellent electrical conductivity and mechanical strength, useful for flexible electronics and high-performance FETs.

MoS₂/h-BN: h-BN acts as an excellent dielectric and substrate for 2D materials, passivating surface defects and improving the intrinsic electronic properties of MoS₂.

Data Table 2: Performance Enhancement in MoS₂-Based Composites and Heterostructures

Composite/HeterostructureKey Component(s)Primary Application AreaObserved EnhancementTypical Improvement Factor
MoS₂/GrapheneMoS₂ nanosheets, GrapheneSupercapacitors, CatalysisImproved conductivity, Increased electrocatalytic activity1.5x - 3x
MoS₂/WS₂MoS₂ monolayers, WS₂ monolayersPhotocatalysis, PhotodetectorsEfficient charge separation, Enhanced light absorption2x - 5x
MoS₂ QDs in PolymerMoS₂ quantum dots, PolymerSensing, Bio-imagingTunable fluorescence, Enhanced sensitivity1.5x - 4x
MoS₂/CNTMoS₂ nanosheets, Carbon NanotubesBatteries (Li-S), CatalysisImproved charge transport, Higher catalytic efficiency1.8x - 3.5x

Note: Enhancement factors are illustrative and depend heavily on specific synthesis methods, material quality, and device architecture.

Intercalation Compounds and Chevrel Phases Based on Molybdenum Sulfides

Molybdenum sulfides are also precursors for fascinating classes of materials, including intercalation compounds and Chevrel phases, which exhibit remarkable properties, particularly in superconductivity and magnetism.

Intercalation Compounds: Layered molybdenum sulfides, particularly MoS₂, possess van der Waals gaps between their S-Mo-S layers. These gaps can accommodate guest species, such as alkali metals (Li, Na, K), alkaline earth metals, or organic molecules, through an intercalation process.

Lithium Intercalated MoS₂: Lithium intercalation into MoS₂ is a key process in lithium-sulfur (Li-S) batteries, where MoS₂ can act as a cathode material or a conductive additive. The intercalation of Li⁺ ions alters the electronic structure and interlayer spacing of MoS₂, influencing its electrochemical performance. Research focuses on optimizing the capacity and cycle life by controlling the intercalation kinetics and preventing polysulfide shuttling.

Other Intercalants: Intercalation of other species can modify the conductivity, catalytic activity, and even induce phase transitions in MoS₂. For example, intercalation of certain molecules can temporarily stabilize the metallic 1T phase.

Chevrel Phases: Chevrel phases are ternary molybdenum chalcogenides with the general formula MₓMo₆X₈, where M is a metal (e.g., Pb, Sn, Cu, Ag, In, rare earths) and X is a chalcogen (S, Se, Te). The basic structural unit is a Mo₆X₈ cluster, where six molybdenum atoms are octahedrally coordinated and surrounded by eight chalcogen atoms. These clusters are then arranged in a rhombohedral lattice.

Superconductivity: Chevrel phases are renowned for their high superconducting critical temperatures (T<0xE1><0xB5><0xA0>) and exceptionally high critical magnetic fields (H<0xE1><0xB5><0xA0>). For example, PbMo₆S₈ exhibits a T<0xE1><0xB5><0xA0> of around 14.5 K and an H<0xE1><0xB5><0xA0> exceeding 50 Tesla, which are among the highest values observed for superconductors. This makes them attractive for applications requiring strong magnetic fields, such as high-field magnets.

Magnetic Properties: Some Chevrel phases also exhibit coexistence of superconductivity and magnetism, or display unique magnetic ordering phenomena due to the presence of magnetic rare-earth elements or interactions within the cluster structure.

Data Table 3: Properties of Selected Chevrel Phases

CompoundCrystal StructureSuperconducting Critical Temperature (T<0xE1><0xB5><0xA0>)Critical Magnetic Field (H<0xE1><0xB5><0xA0>)Notes
PbMo₆S₈Rhombohedral~14.5 K>50 THigh T<0xE1><0xB5><0xA0>, high H<0xE1><0xB5><0xA0>, robust superconductivity
SnMo₆S₈Rhombohedral~14.2 K~30 TSimilar to PbMo₆S₈, slightly lower H<0xE1><0xB5><0xA0>
Cu₁₂Mo₆S₈Rhombohedral~10.5 K~20 TComplex structure, good conductor
Eu₁·₂Mo₆S₈Rhombohedral~1.8 K~15 TCoexistence of superconductivity and magnetism

Note: T<0xE1><0xB5><0xA0> and H<0xE1><0xB5><0xA0> values can vary depending on sample purity, stoichiometry, and synthesis conditions.

Integration of Molybdenum Sulfides in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface areas, tunable pore sizes, and diverse functionalities make them excellent platforms for incorporating other functional nanomaterials, including molybdenum sulfides. Integrating MoS₂ into MOFs can create hybrid materials with enhanced catalytic, adsorptive, or electrochemical properties.

Synthesis Strategies:

In-situ Growth: MoS₂ precursors (e.g., molybdenum salts and sulfur sources) can be included during the MOF synthesis process. The MOF structure then templated the growth of MoS₂ nanoparticles or clusters within its pores or on its surface. This method often results in well-dispersed MoS₂ species intimately integrated with the MOF framework.

Post-synthetic Modification (PSM): Pre-formed MoS₂ nanoparticles, nanosheets, or quantum dots can be introduced into pre-synthesized MOFs. This can be achieved through impregnation, where the MoS₂ species are adsorbed into the MOF pores, or via covalent grafting, where MoS₂ functional groups are attached to the MOF linkers or nodes.

Applications of MoS₂-MOF Hybrids:

Catalysis: MoS₂ is a known catalyst for reactions like the hydrogen evolution reaction (HER) and hydrodesulfurization. Incorporating MoS₂ into MOFs can create synergistic catalytic sites, improve the dispersion of active MoS₂ species, and enhance substrate accessibility due to the MOF's porosity. The MOF can also act as a support, preventing MoS₂ aggregation and improving stability. For example, ZIF-8 or UiO-66 MOFs functionalized with MoS₂ have shown enhanced catalytic activity for various organic transformations and electrochemical reactions.

Gas Storage and Separation: The porous nature of MOFs combined with the surface properties of MoS₂ can lead to improved gas adsorption and selective separation capabilities.

Energy Storage: MoS₂-MOF composites are explored for battery electrodes (e.g., Li-ion, Li-S) and supercapacitors, benefiting from the high surface area and conductivity provided by both components.

Data Table 4: Examples of MoS₂ Integration in MOFs and Their Applications

MOF HostMoS₂ Form/Integration MethodKey Application Area(s)Reported Advantages
ZIF-8MoS₂ nanoparticles (in-situ)Electrocatalysis (HER), CO₂ ReductionEnhanced catalytic activity, improved stability
UiO-66MoS₂ nanosheets (PSM)Photocatalysis, Organic SynthesisIncreased surface area, synergistic catalytic effects
MIL-101MoS₂ QDs (in-situ)Gas Adsorption (e.g., H₂), SensingHigh porosity, tunable adsorption properties
HKUST-1MoS₂ clusters (in-situ)Supercapacitors, Li-S BatteriesImproved charge transport, higher energy density
MOF-5MoS₂ functionalized linkersCatalysis (e.g., oxidation reactions)Precise control over MoS₂ distribution, enhanced active site accessibility

Note: Specific MOF names and MoS₂ forms can be varied; this table provides representative examples.

Emerging Research Frontiers and Future Perspectives for Molybdenum Sulfur Chemistry

Novel Synthetic Paradigms for Tailored Molybdenum-Sulfur Architectures

The development of advanced materials hinges on the ability to control their structure at the molecular level. In molybdenum-sulfur chemistry, new synthetic strategies are enabling the creation of materials with precisely defined morphologies and properties. These methods offer advantages over traditional high-temperature solid-state reactions, providing pathways to metastable phases, high surface area materials, and unique nanostructures.

One prominent approach is the hydrothermal method , which utilizes water or other solvents under elevated temperature and pressure. This technique has been successfully employed to create two-dimensional Molybdenum Disulfide (MoS₂) with controllable morphologies, ranging from clusters and nanosheets to stacked nanorods, by using additives like citric acid as a complexing agent. researchgate.net A modification of this approach uses precursors like ammonium molybdate (B1676688) tetrahydrate and ammonium sulfide (B99878) to produce amorphous MoSₓ nanosheets. mdpi.com

The use of molecular precursors offers a bottom-up approach to synthesizing molybdenum sulfides. Ammonium tetrathiomolybdate, (NH₄)₂MoS₄, is a common starting material that can be decomposed thermally or reacted in solution to yield various molybdenum sulfide phases. acs.org For instance, reacting (NH₄)₂MoS₄ with reducing agents like hydrazine or hydroxylamine in the presence of surfactants can produce high-surface-area MoS₂. acs.org More complex cluster precursors, such as [Mo₃S₁₃]²⁻, are being used as building blocks to construct three-dimensional amorphous MoSₓ nanosheets, which possess a high density of active sites for catalysis. mdpi.com Another innovative route involves the room-temperature decomposition of a single-source precursor, tetrakis(N,N-diethyldithiocarbamato) molybdenum(IV), at a liquid-liquid interface to produce nanocrystalline MoS₂ thin films. acs.org

Other emerging synthetic techniques include:

Sonochemical Synthesis : This method uses high-intensity ultrasound to irradiate a slurry of molybdenum hexacarbonyl and sulfur, producing nanophase, high-surface-area amorphous molybdenum sulfide. illinois.edu

Surfactant-Assisted Synthesis : The use of surfactants like cetyltrimethylammonium bromide (CTAB) can influence the morphology and stability of molybdenum sulfide nanoparticles prepared from aqueous solutions, leading to materials with improved properties for applications like lithium storage. acs.org

Self-Assembly : One-pot self-assembly reactions using simple salts like [MoS₄]²⁻ and FeCl₃ can generate complex clusters that mimic biological systems, such as the [Mo₂Fe₆S₉(SEt)₈]³⁻ cluster. mdpi.com

These novel paradigms provide chemists with a versatile toolbox for creating a diverse library of molybdenum-sulfur architectures, from amorphous nanoparticles to crystalline nanosheets and complex multi-metallic clusters.

Synthesis MethodPrecursorsKey FeaturesResulting Architecture
HydrothermalAmmonium tetrathiomolybdate, Sodium MolybdateSimple, ecofriendly, controllable morphologyMoS₂ Quantum Dots, Nanosheets, Nanorods researchgate.netnih.gov
Molecular Precursor Decomposition(NH₄)₂MoS₄, [Mo₃S₁₃]²⁻, Mo(IV) dithiocarbamateBottom-up approach, high purityHigh surface area MoS₂, Amorphous MoSₓ, Nanocrystalline films mdpi.comacs.orgacs.org
SonochemicalMolybdenum hexacarbonyl, SulfurRapid, produces nanophase materialsHigh-surface-area amorphous MoS₂ illinois.edu
Surfactant-Assisted(NH₄)₂MoS₄, reducing agents, surfactants (e.g., CTAB)Control over particle size and morphologyDispersed MoS₂ nanoparticles acs.org

Advanced Spectroscopic and In-Situ Characterization Techniques

Understanding the structure-function relationships in molybdenum-sulfur materials, particularly under reaction conditions, is crucial for designing better catalysts and functional materials. Advanced spectroscopic and in-situ characterization techniques provide unprecedented insight into the dynamic changes that these materials undergo.

Operando spectroscopy , which characterizes the catalyst during a chemical reaction, has been particularly illuminating. Operando Raman spectroscopy has been used to study amorphous molybdenum sulfide (MoSₓ) during the electrochemical hydrogen evolution reaction (HER). These studies have directly identified sulfur atoms as the catalytically active sites for proton reduction by observing the S-H stretching vibration at potentials relevant to H₂ evolution. acs.org This technique also revealed the transformation of anodically deposited MoSₓ (with a composition near MoS₃) to a structure resembling MoS₂ during the catalytic process. acs.org

X-ray based techniques are also powerful tools. In-situ and operando X-ray Photoelectron Spectroscopy (XPS) allows for the monitoring of the chemical state and composition of the catalyst's surface as it functions. For example, ambient pressure XPS has tracked the in-situ transformation of amorphous MoS₃ nanoparticles into a more active, defective MoS₂-like phase under HER conditions. researchgate.netdiva-portal.org This conversion was shown to be gradual, with the catalytic current density being proportional to the extent of the transformation. researchgate.netdiva-portal.org Similarly, operando X-ray Absorption Spectroscopy (XAS) has been employed to study the thermal oxidation of monolayer MoS₂, revealing that intrinsic molybdenum oxide (MoOₓ) impurities can promote oxidation at temperatures as low as 100 °C. nih.govstanford.edu

These advanced techniques provide a dynamic picture of the catalyst at work, moving beyond the static characterization of pre- and post-reaction materials. They are essential for identifying the true active sites, understanding deactivation mechanisms, and guiding the rational design of more robust and efficient materials. stanford.eduyoutube.comyoutube.com

TechniqueInformation ObtainedKey Findings for Mo-S Systems
Operando Raman SpectroscopyVibrational modes of molecules, identification of active sitesIdentified S atoms as active sites in amorphous MoSₓ for HER via detection of S-H bond vibrations. acs.org
Operando/In-Situ XPSSurface elemental composition and chemical statesShowed transformation of MoS₃ to MoS₂ during HER; correlated surface composition with catalytic activity. researchgate.net
Operando XASLocal atomic structure and oxidation statesRevealed promotion of MoS₂ oxidation by MoOₓ impurities at low temperatures. nih.govstanford.edu
In-Situ TEMReal-time imaging of structural changesObserved the formation of crystalline domains in amorphous MoSₓ during electrochemical activation. stanford.edu

Rational Design of Molybdenum-Sulfur Catalysts for Sustainability

The imperative for sustainable chemical processes and clean energy has positioned molybdenum-sulfur compounds as critical materials, particularly as catalysts. Their earth abundance and unique electronic properties make them promising alternatives to precious metal catalysts like platinum for various reactions. sigmaaldrich.com

A major focus of research is the Hydrogen Evolution Reaction (HER) , a key process in water splitting for hydrogen fuel production. acs.orgacs.org The rational design of Mo-S catalysts for HER aims to maximize the number and activity of catalytic sites. acs.org It is well-established that the edge sites of crystalline MoS₂ are catalytically active, while the basal plane is relatively inert. Therefore, strategies revolve around creating materials with a high density of edge sites or activating the basal plane.

Key design strategies include:

Nanostructuring : Synthesizing MoS₂ as nanoparticles, nanotubes, or amorphous materials increases the relative proportion of edge sites. sigmaaldrich.com Amorphous molybdenum sulfides (MoSₓ) are particularly effective due to their disordered structure and abundance of active sites. stanford.edu

Defect Engineering : Introducing sulfur vacancies in the basal plane of MoS₂ can create new, highly active catalytic centers. dtu.dkntu.edu.sg Computational studies and experimental work have shown that these vacancies can be stabilized, for example, by supporting the MoS₂ on a defective graphene network, leading to enhanced activity and long-term stability. dtu.dkntu.edu.sg

Phase Engineering : MoS₂ can exist in different crystalline phases, most commonly the semiconducting 2H phase and the metallic 1T phase. sigmaaldrich.com The 1T phase is more conductive and has been shown to exhibit significantly improved HER catalytic performance compared to the 2H phase. researchgate.netsigmaaldrich.com

Conductivity Enhancement : Since MoS₂ is an intrinsic semiconductor, its catalytic efficiency can be limited by slow electron transport. acs.org Improving electrical conductivity by doping with elements like cobalt and nickel or by creating composites with conductive materials like graphene can enhance performance. sigmaaldrich.comacs.org

The development of an ideal HER catalyst requires optimizing several parameters simultaneously, including a high turnover frequency, a low Tafel slope (indicating favorable reaction kinetics), and high stability in acidic or alkaline media. sigmaaldrich.comacs.org Rational design, guided by computational modeling and advanced characterization, is paving the way for highly efficient and durable molybdenum sulfide catalysts for a sustainable energy economy. dtu.dkresearchgate.netnih.gov

Design StrategyPrincipleEffect on Catalytic Performance
NanostructuringIncrease surface area and density of active edge sites.Higher total electrode activity. acs.org
Defect EngineeringCreate sulfur vacancies on the basal plane to act as new active sites.Unprecedented intrinsic HER activity. dtu.dkntu.edu.sg
Phase EngineeringConvert semiconducting 2H-MoS₂ to metallic 1T-MoS₂.Improved electrical conductivity and catalytic performance. sigmaaldrich.com
Doping/CompositesIncorporate heteroatoms (e.g., Co, Ni) or combine with conductive supports (e.g., graphene).Enhanced electron transport and higher exchange current densities. sigmaaldrich.comacs.org

Exploration of Molybdenum-Sulfur Compounds in Quantum Materials

Beyond catalysis, molybdenum-sulfur compounds, particularly molybdenum disulfide (MoS₂), are at the forefront of research into quantum materials. ossila.com As a member of the transition metal dichalcogenide (TMDC) family, MoS₂ exhibits unique electronic and optical properties that change dramatically when it is thinned down to a single monolayer. ossila.comwikipedia.org

Bulk MoS₂ is an indirect bandgap semiconductor, which limits its applications in optoelectronics. ossila.com However, monolayer MoS₂ possesses a direct bandgap of about 1.8 eV, allowing it to efficiently absorb and emit light. wikipedia.org This transition from an indirect to a direct bandgap is a quantum confinement effect and makes monolayer MoS₂ highly attractive for a range of applications, including:

Transistors : Its semiconducting nature and atomic thickness make it a candidate for next-generation, ultra-thin electronics. ossila.com

Photodetectors and Optical Sensors : The direct bandgap allows for the creation of highly sensitive devices for light detection. ossila.com

A particularly exciting frontier is the use of MoS₂ in quantum information science. Defects within the MoS₂ crystal lattice, such as a single sulfur vacancy, can act as single-photon emitters . scitechdaily.comsciencedaily.com These defects create localized electronic states that can emit a stream of individual photons upon excitation, a critical requirement for quantum computing and quantum communication. Recent research has focused on developing techniques to precisely create and characterize these defects to harness their quantum properties. scitechdaily.comsciencedaily.com

The electronic properties of MoS₂ nanostructures are also highly dependent on their size and edge structure. Quantum chemistry calculations on triangular MoS₂ clusters have shown that their frontier molecular orbitals and absorption spectra are strongly influenced by the states localized at the edges and corners of the cluster. mdpi.com This tunability opens up possibilities for designing MoS₂ quantum dots with specific electronic and optical characteristics for use in sensing and quantum devices. nih.gov

Synergistic Approaches in Molybdenum-Sulfur Bioinorganic Chemistry

Molybdenum-sulfur clusters are at the heart of some of nature's most important enzymes, most notably nitrogenase, which catalyzes the conversion of atmospheric dinitrogen (N₂) to ammonia (NH₃). nih.gov The active site of nitrogenase, the Iron-Molybdenum cofactor (FeMoco), is a complex cluster with the core composition [MoFe₇S₉C]. mdpi.comnih.gov Understanding and replicating the structure and function of this cluster is a grand challenge in bioinorganic chemistry.

A synergistic approach combining synthetic chemistry, biochemistry, and spectroscopy is providing deep insights into this complex system. Synthetic chemists aim to create structural and functional analogues of the FeMoco and other related biological clusters like the P-cluster ([Fe₈S₇]). nih.govresearchgate.net The goal is to replicate key structural motifs to understand how the native enzyme facilitates the difficult task of N₂ binding and reduction. nih.govchemrxiv.org

Significant progress has been made in synthesizing complex Mo-Fe-S clusters. For example, modular or self-assembly approaches have yielded large clusters that are topological analogues of the P-cluster. mdpi.comresearchgate.net A major breakthrough was the synthesis of Mo-Fe-S clusters that successfully incorporate the central carbide ligand found in the native FeMoco, replicating the characteristic triangular prismatic [Fe₆C] core. chemrxiv.org

These synthetic models serve several purposes:

They help to elucidate the intrinsic chemical possibilities of the biological active sites. researchgate.net

They provide platforms for spectroscopic studies that can be compared to data from the native enzyme, aiding in the interpretation of its electronic structure. chemrxiv.org

They represent a crucial step toward developing purely synthetic catalysts for nitrogen fixation under ambient conditions, a long-standing goal in chemistry. chemrxiv.orgresearchgate.net

Furthermore, semi-synthetic approaches are being used, where synthetically prepared iron-sulfur clusters are combined with enzyme assembly proteins to study the intricate biosynthetic pathways of the FeMoco. nih.gov This has allowed researchers to trace the origin of specific atoms, such as the "9th sulfur" in the cluster's belt region, revealing key steps in its assembly. nih.gov

Biological ClusterCore CompositionKey Synthetic ChallengeProgress in Synthetic Analogues
FeMo-cofactor (M-cluster)[MoFe₇S₉C]Incorporating the interstitial carbide ligand into a complex Mo-Fe-S framework.Synthesis of clusters with the [Fe₆(µ₆-C)] moiety achieved. chemrxiv.org
P-cluster[Fe₈S₇]Replicating the unique double-cubane topology.Topological analogues have been synthesized via self-assembly and stepwise methods. mdpi.comresearchgate.net
Fe-protein cluster[4Fe-4S]Stabilizing the [4Fe-4S]⁰ oxidation state found in the enzyme.While [Fe₄S₄]²⁺/¹⁺ clusters are well-modeled, the fully reduced state remains a challenge. mdpi.comresearchgate.net

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